4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid

Overview

Description

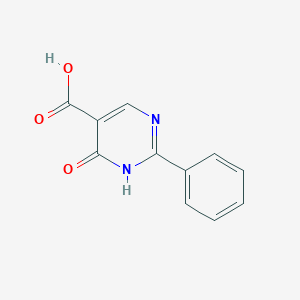

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid (CAS 56406-26-9) is a pyrimidine derivative with the molecular formula C₁₁H₈N₂O₃ and a molecular weight of 216.19 g/mol. Its structure features a hydroxyl group at position 4, a phenyl substituent at position 2, and a carboxylic acid moiety at position 5 of the pyrimidine ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the preparation of esters (e.g., ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate) for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid involves the reaction of diethyl ethoxymethylenemalonate with benzamidine hydrochloride hydrate in the presence of sodium metal in ethanol. The mixture is heated to reflux overnight, then cooled and filtered. The filtrate is concentrated to an oil, which is then added to water and acidified to precipitate the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-oxo-2-phenylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-hydroxy-2-phenylpyrimidine-5-methanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 4-hydroxy-2-phenylpyrimidine-5-carboxylic acid and analogous compounds:

Functional Group Impact on Reactivity and Bioactivity

- Acidity: The hydroxyl group at position 4 in the target compound increases acidity compared to methyl (e.g., C₁₂H₁₀N₂O₂ in ) or amino (e.g., C₅H₅N₃O₂S in ) substituents. This property may enhance metal chelation or ionic interactions in biological systems.

- Antimicrobial Activity: Dihydro derivatives with hydroxyimino groups (e.g., 2e in ) exhibit broad-spectrum antimicrobial activity, attributed to the =NOH moiety’s electrophilicity. In contrast, the target compound’s bioactivity remains underexplored.

- Synthetic Utility : The target compound’s ethyl ester (CAS 55613-22-4) is a key intermediate for amidation or hydrolysis reactions , whereas 4-methyl-2-phenyl analogs (e.g., C₁₂H₁₀N₂O₂ in ) are used in coordination chemistry due to their neutral pH stability.

Biological Activity

4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by a hydroxyl group and a carboxylic acid, contributes to its diverse pharmacological properties. This article provides an in-depth review of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : Approximately 216.196 g/mol

- Structure : The compound features a pyrimidine ring substituted with a hydroxyl group at position 4 and a phenyl group at position 2.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, modulating their activity. For example, it may interact with enzymes involved in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. It has shown promising results in cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

-

Antimicrobial Evaluation :

A study investigated the efficacy of various derivatives of pyrimidine compounds, including this compound, against Burkholderia pseudomallei. The results indicated that compounds with hydroxyl and carboxylic acid groups significantly enhanced binding to the enzyme IspF, leading to notable antibacterial activity . -

Cancer Cell Studies :

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of caspase activation, suggesting induction of apoptosis. The compound exhibited superior growth inhibition compared to traditional chemotherapeutic agents, highlighting its potential as a novel anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-phenylpyrimidine-5-carboxylic acid derivatives?

Methodological Answer: A widely used method involves refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This protocol yields oxime derivatives (e.g., 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl-4-phenylpyrimidine-5-carboxylic acid) with excellent yields (85–92%), short reaction times (2–3 hours), and minimal side reactions . Key advantages include operational simplicity and ease of product isolation, making it suitable for scalable synthesis.

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

Methodological Answer:

- FT-IR : Identifies functional groups such as hydroxyl (-OH, ~3200–3500 cm⁻¹), carbonyl (C=O, ~1650–1750 cm⁻¹), and aromatic C-H stretches.

- ¹H NMR : Confirms substituent positions and hydrogen environments. For example, aromatic protons on the phenyl ring appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate molecular weight and structural integrity .

Q. What in vitro assays evaluate the antimicrobial activity of these derivatives?

Methodological Answer:

- Agar Diffusion Assay : Measures zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans).

- Broth Microdilution : Determines minimum inhibitory concentration (MIC) values. Studies report MIC ranges of 12.5–50 µg/mL for bacterial strains and 6.25–25 µg/mL for fungal strains, indicating moderate to significant activity .

Q. What structural features influence the reactivity of this compound in chemical modifications?

Methodological Answer:

- Hydroxyl Group (C4) : Participates in hydrogen bonding and tautomerization, affecting solubility and nucleophilic substitution reactions.

- Phenyl Ring (C2) : Electron-withdrawing substituents (e.g., -NO₂, -CF₃) enhance electrophilic aromatic substitution, while electron-donating groups (e.g., -OCH₃) stabilize resonance structures .

- Carboxylic Acid (C5) : Enables salt formation or esterification for improved bioavailability .

Q. How do phenyl ring substituents affect solubility and crystallinity?

Methodological Answer:

- Hydrophilic Substituents (e.g., -OH, -COOH): Increase aqueous solubility via hydrogen bonding but may reduce crystallinity.

- Halogen Substituents (e.g., -Cl, -CF₃): Enhance lipophilicity and crystallinity due to stronger van der Waals interactions. For example, trifluoromethyl (-CF₃) derivatives exhibit higher melting points (~287–294°C) .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data across studies be resolved?

Methodological Answer:

- Comparative Meta-Analysis : Standardize protocols (e.g., identical bacterial strains, inoculum size) and normalize MIC values using reference compounds.

- Structural-Activity Correlation : Use statistical tools (e.g., QSAR models) to identify substituents with consistent activity trends. For example, methyl groups at C6 enhance antifungal activity, while bulkier groups reduce it .

Q. What computational methods predict the bioactivity of novel analogs?

Methodological Answer:

- Molecular Docking : Simulates binding to target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies show that electron-deficient pyrimidine rings exhibit stronger binding to enzyme active sites .

Q. What strategies optimize enantioselective synthesis for calcium channel blockers?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclocondensation reactions.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers. For example, the (R)-enantiomer of dihydropyrimidine derivatives shows 10-fold higher vasorelaxant activity than the (S)-form .

Q. How do C2/C4 modifications affect binding affinity to biological targets?

Methodological Answer:

- C2 Sulfur Substitution : Enhances binding to calcium channels via hydrophobic interactions (e.g., Ki = 0.8 nM for 2-thio derivatives vs. 5.2 nM for oxo analogs) .

- C4 Aryl Groups : Bulky substituents (e.g., biphenyl) improve selectivity for 5-lipoxygenase inhibition (IC₅₀ = 0.3 µM) by occupying hydrophobic pockets .

Q. What experimental approaches validate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Measure Vmax and Km shifts to identify competitive/non-competitive inhibition. For 5-lipoxygenase, pre-incubation with derivatives reduces LTB₄ production by 80% at 10 µM .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm direct interaction with catalytic domains .

Properties

IUPAC Name |

6-oxo-2-phenyl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADBIMYTRIMUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211815 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-26-9 | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-phenyl-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.